3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%
Overview
Description
3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% (3C5NCP) is a synthetic compound with a wide range of applications in a variety of scientific fields. It is an organic compound with an aromatic ring structure, containing a chlorine atom, an ethylaminocarbonyl group, and a phenyl group. 3C5NCP is a stable compound, with a melting point of 179-180°C, and is soluble in methanol and ethanol. It is synthesized through the reaction of phenol with ethyl chloroformate and ethylaminocarbonyl chloride, and is used as a reagent in organic synthesis.
Scientific Research Applications
3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is widely used in scientific research, particularly in biochemistry and pharmacology. It has been used to synthesize a variety of compounds, including drugs and pharmaceuticals, for use in clinical trials and drug development. It is also used in the synthesis of fluorescent compounds, as well as in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is not fully understood, however, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in inflammation, and 3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been shown to inhibit its activity in vitro. This inhibition of COX-2 could potentially be used to reduce inflammation in a variety of diseases and conditions.
Biochemical and Physiological Effects
3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it is an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has been shown to have anti-oxidant, anti-inflammatory, and anti-cancer properties, as well as to have an effect on the expression of certain genes.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% in lab experiments is its stability and solubility in methanol and ethanol. This makes it an ideal reagent for a variety of organic synthesis reactions. However, it should be noted that 3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is a toxic compound, and should be handled with care.
Future Directions
The potential applications of 3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% are vast, and further research is necessary to fully understand its biochemical and physiological effects. Possible future directions include further investigation into its anti-inflammatory and anti-cancer properties, as well as its ability to modulate gene expression. In addition, 3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% could be studied for its potential applications in drug development. Finally, further research could be conducted to explore its potential use as a reagent in organic synthesis reactions.
Synthesis Methods
The synthesis of 3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% begins with the reaction of phenol with ethyl chloroformate and ethylaminocarbonyl chloride, in an aqueous medium. This reaction produces an intermediate, which is then reacted with an alkaline solution of sodium hydroxide to yield the desired product. The overall reaction is shown below:
Phenol + Ethyl Chloroformate + Ethylaminocarbonyl Chloride → Intermediate → 3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% + Sodium Hydroxide
properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-N-ethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-17-15(19)11-5-3-4-10(6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,2H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCDUCFOHIYPCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686112 | |
Record name | 3'-Chloro-N-ethyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-25-5 | |
Record name | [1,1′-Biphenyl]-3-carboxamide, 3′-chloro-N-ethyl-5′-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261956-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-N-ethyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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